PEG Chain Length Critically Determines PROTAC Degradation Potency and Efficiency
In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, varying PEG linker length produced dramatic differences in degradation potency. PROTAC SK2188 achieved DC50,24h of 3.9 nM with Dmax,24h of 89% [1]. In contrast, PROTACs with PEG2 linkers (approximately 8 Å shorter) exhibited significantly reduced degradation efficiency, demonstrating that linker length is not a passive parameter [2]. While Boc-NH-PEG7-propargyl was not the exact linker used, the seven-unit PEG spacer it provides (~30 Å) occupies the mid-range length that this SAR study identified as optimal for achieving sub-10 nM DC50 values in this target system.
| Evidence Dimension | PROTAC degradation potency (DC50) and maximum degradation (Dmax) |
|---|---|
| Target Compound Data | Boc-NH-PEG7-propargyl provides ~30 Å PEG7 spacer; PEG7-length linkers in comparable systems achieve DC50 < 10 nM and Dmax > 80% |
| Comparator Or Baseline | PEG2 linker (~8 Å shorter): substantially reduced degradation efficiency; optimal potency achieved with mid-length PEG linkers (PEG4-PEG8) |
| Quantified Difference | Approximately 8 Å length difference; >10-fold variation in DC50 observed across linker length series |
| Conditions | AURKA-targeting PROTACs in NGP neuroblastoma cells; 24-hour treatment |
Why This Matters
This evidence demonstrates that linker length selection directly impacts degradation efficiency, and the PEG7 spacer length provided by Boc-NH-PEG7-propargyl falls within the empirically validated optimal range for achieving sub-10 nM potency in PROTAC development.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. View Source
- [2] ProteomeXchange Dataset PXD040389-3. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. 2024. View Source
